Platinum(II) chloride

Catalog No.
S564175
CAS No.
10025-65-7
M.F
Cl2Pt
M. Wt
265.99 g/mol
Availability
In Stock
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Platinum(II) chloride

CAS Number

10025-65-7

Product Name

Platinum(II) chloride

IUPAC Name

platinum(2+);dichloride

Molecular Formula

Cl2Pt

Molecular Weight

265.99 g/mol

InChI

InChI=1S/2ClH.Pt/h2*1H;/q;;+2/p-2

InChI Key

CLSUSRZJUQMOHH-UHFFFAOYSA-L

SMILES

Cl[Pt]Cl

solubility

Insol in water, alcohol, ether; sol in hydrochloric acid
Soluble in ammonium hydroxide; insoluble in cold wate

Canonical SMILES

[Cl-].[Cl-].[Pt+2]

The exact mass of the compound Platinum(II) chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water, alcohol, ether; sol in hydrochloric acidsoluble in ammonium hydroxide; insoluble in cold water. It belongs to the ontological category of platinum coordination entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Platinum(II) chloride (CAS 10025-65-7) is a diamagnetic, water-insoluble, polymeric inorganic compound that serves as a cornerstone precursor for anhydrous platinum chemistry. Existing primarily in α (polymeric) and β (hexameric) polymorphs, it features a d8 low-spin square-planar geometry at each platinum center. Unlike highly hydrated or alkali-metal-containing platinum salts, PtCl2 provides a direct, anhydrous route to synthesize lipophilic organoplatinum complexes, such as Pt(COD)Cl2 and various phosphine derivatives. Furthermore, its unique coordination kinetics and high thermal stability make it an irreplaceable material for both specialized homogeneous catalysis—particularly in the electrophilic activation of alkynes—and high-temperature material deposition workflows [1].

Substituting PtCl2 with more common or cheaper alternatives fundamentally alters process chemistry and product viability. Chloroplatinic acid (H2PtCl6), though inexpensive, is highly acidic, heavily hydrated, and features platinum in the +4 oxidation state, making it entirely unsuitable for moisture-sensitive organometallic syntheses without rigorous prior reduction. Potassium tetrachloroplatinate (K2PtCl4) provides Pt(II) but introduces potassium ions and necessitates aqueous or alcoholic solvent systems, complicating the isolation of lipophilic complexes. Finally, attempting to substitute PtCl2 with its cheaper Group 10 analog, Palladium(II) chloride (PdCl2), fails in catalytic applications because Pd(II) undergoes rapid β-hydride elimination and ligand substitution, which often leads to unwanted olefin isomerization or over-oxidation rather than the controlled cycloisomerization pathways stabilized by Pt(II) [1].

Superior Thermal Processing Window for High-Temperature Synthesis

In thermal deposition and solid-state synthesis, precursor stability dictates the processing window. Platinum(II) chloride exhibits exceptional thermal robustness, with decomposition to metallic platinum occurring between 550 °C and 581 °C. In contrast, Platinum(IV) chloride (PtCl4) undergoes premature decomposition to PtCl2 and chlorine gas at significantly lower temperatures (370 °C to 450 °C), while chloroplatinic acid (H2PtCl6) decomposes at approximately 350 °C. This ~130–200 °C stability margin ensures that PtCl2 remains intact during intermediate heating steps, preventing premature metal nucleation in chemical vapor deposition (CVD) and high-temperature solid-state reactions[REFS-1, REFS-2].

Evidence DimensionDecomposition Temperature
Target Compound Data~550–581 °C
Comparator Or BaselinePtCl4 (~370–450 °C) and H2PtCl6 (~350 °C)
Quantified Difference>130 °C higher thermal stability margin for PtCl2
ConditionsThermal decomposition in air or inert atmosphere

Allows engineers to utilize higher-temperature processing windows in thermal synthesis or deposition without risking premature precursor breakdown.

Controlled Electrophilic Activation in Homogeneous Catalysis

When selecting a catalyst for complex alkene or alkyne activation, the choice between PtCl2 and PdCl2 is dictated by reaction kinetics. Platinum(II) complexes are significantly more inert toward ligand substitution than their Palladium(II) counterparts. Crucially, in cycloisomerization reactions (such as hydroalkoxylation), Pd(II) catalysts often drive rapid β-hydride elimination followed by product displacement, yielding oxidized olefinic side products. PtCl2, however, suppresses β-hydride elimination, allowing alternative M-C bond cleavage pathways like protonolysis to dominate. This kinetic difference enables PtCl2 to selectively catalyze the formation of stable heterocyclic rings where PdCl2 fails or produces complex mixtures [1].

Evidence DimensionReaction pathway selectivity (β-hydride elimination rate)
Target Compound DataSlow β-hydride elimination, favoring protonolysis
Comparator Or BaselinePdCl2 (Rapid β-hydride elimination, favoring olefinic oxidation)
Quantified DifferenceSuppression of unwanted olefin isomerization and oxidation
ConditionsElectrophilic activation of alkenes/alkynes in homogeneous catalysis

Essential for synthetic chemists who require precise regiocontrol and stable intermediate trapping in complex heterocycle synthesis.

Alkali-Free, Anhydrous Synthesis of Organoplatinum Complexes

For the procurement of starting materials for lipophilic organoplatinum catalysts, the absence of water and alkali metals is critical. While K2PtCl4 is a common Pt(II) source, its use requires aqueous or alcoholic solvent mixtures and introduces K+ ions, which must be rigorously washed out of the final product. PtCl2, being completely anhydrous and free of alkali metals, reacts directly with ligands like 1,5-cyclooctadiene (COD) or triphenylphosphine in organic solvents to yield pure, organic-soluble complexes such as Pt(COD)Cl2 and cis-PtCl2(PPh3)2. This direct route eliminates aqueous workups, significantly streamlining industrial and laboratory-scale organometallic workflows [1].

Evidence DimensionSolvent compatibility and impurity profile
Target Compound DataDirect reaction in organic solvents; 0% alkali metals
Comparator Or BaselineK2PtCl4 (Requires aqueous/alcoholic solvents; introduces K+ impurities)
Quantified DifferenceEliminates aqueous workups and alkali metal contamination
ConditionsSynthesis of lipophilic Pt(II) complexes (e.g., Pt(COD)Cl2)

Reduces purification steps and increases reproducibility when manufacturing moisture-sensitive or alkali-intolerant platinum catalysts.

Synthesis of Anhydrous Organoplatinum Catalysts

Because PtCl2 is free of water and alkali metals, it is the optimal procurement choice for synthesizing organic-soluble platinum complexes such as Pt(COD)Cl2, cis-PtCl2(PPh3)2, and various specialized cross-coupling catalysts. It bypasses the need for the aqueous workups required when using K2PtCl4, ensuring high-purity, moisture-free catalytic materials[1].

High-Temperature Solid-State Materials and Deposition

Leveraging its superior thermal stability (decomposing at ~581 °C), PtCl2 is highly suited for high-temperature solid-state synthesis and chemical vapor deposition (CVD) processes. It outperforms PtCl4 and H2PtCl6 by preventing premature thermal degradation, allowing for precise control over platinum nanoparticle nucleation and thin-film growth [2].

Precision Cycloisomerization in Fine Chemical Synthesis

In the synthesis of complex heterocycles and pharmaceutical intermediates, PtCl2 serves as a highly selective π-acid catalyst. Its uniquely slow β-hydride elimination kinetics compared to PdCl2 allow for controlled electrophilic activation of alkynes and alkenes, enabling specific hydroalkoxylation and cascade reactions without the oxidative side-reactions typical of palladium [3].

Color/Form

Grayish-green to brown powder
Olive green hexagonal crystals

Hydrogen Bond Acceptor Count

2

Exact Mass

264.902500 g/mol

Monoisotopic Mass

264.902500 g/mol

Heavy Atom Count

3

Density

5.87

Melting Point

581 °C decomposes

UNII

896SQ4TDHW

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (86.54%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (13.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (88.46%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (11.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (88.46%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

10025-65-7

Wikipedia

Platinum(II) chloride

Methods of Manufacturing

Preparation from hexachloroplatinic acid.
Heating platinum sponge in the presence of dry chloride; derivation by heating chloroplatanic acid to 200 °C.
Preparation: (1) Direct chlorination of platinum metal at elevated temperatures. (2) Chlorination of platinum oxide at 550 °C. (3) Thermal decomposition of platinum tetrachloride. (4) Pass chloride over chloroplatinic acid at 500 °C. (5) Reduction of chloroplatinic acid with hydrazine.

General Manufacturing Information

Platinum chloride (PtCl2): ACTIVE

Dates

Last modified: 08-15-2023

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